(2-Methoxy-6-(prop-1-yn-1-yl)phenyl)boronic acid
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Overview
Description
(2-Methoxy-6-(prop-1-yn-1-yl)phenyl)boronic acid is an organoboron compound that has garnered interest due to its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound features a boronic acid functional group attached to a phenyl ring substituted with a methoxy group and a propynyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-6-(prop-1-yn-1-yl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-methoxy-6-(prop-1-yn-1-yl)phenyl halide using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and efficiency. This often involves continuous flow processes and the use of more robust catalysts and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-6-(prop-1-yn-1-yl)phenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a base or an acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Bases (e.g., NaOH) or acids (e.g., HCl).
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Protodeboronation: The major product is the corresponding aryl compound without the boronic acid group.
Scientific Research Applications
(2-Methoxy-6-(prop-1-yn-1-yl)phenyl)boronic acid is used in various scientific research applications:
Chemistry: It is a key reagent in the synthesis of complex organic molecules via Suzuki-Miyaura coupling.
Biology: It is used in the synthesis of biologically active molecules and potential pharmaceuticals.
Medicine: Research into its derivatives for potential therapeutic applications.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action for (2-Methoxy-6-(prop-1-yn-1-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Methoxyphenylboronic acid
Uniqueness
(2-Methoxy-6-(prop-1-yn-1-yl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in coupling reactions compared to other boronic acids .
Properties
Molecular Formula |
C10H11BO3 |
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Molecular Weight |
190.01 g/mol |
IUPAC Name |
(2-methoxy-6-prop-1-ynylphenyl)boronic acid |
InChI |
InChI=1S/C10H11BO3/c1-3-5-8-6-4-7-9(14-2)10(8)11(12)13/h4,6-7,12-13H,1-2H3 |
InChI Key |
GCCZXKOGYYIWMS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=C1OC)C#CC)(O)O |
Origin of Product |
United States |
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